4-(3-Hydroxyoxetan-3-yl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of 194.18 g/mol. It features a benzoic acid structure with a hydroxyoxetane substituent. The presence of both aromatic and aliphatic components in its structure contributes to its unique chemical properties. This compound is classified under various chemical databases, including PubChem with the ID 68291681 and has a CAS number of 1346608-76-1 .
The reactivity of 4-(3-Hydroxyoxetan-3-yl)benzoic acid can be attributed to its functional groups, particularly the carboxylic acid and the hydroxy group. It can undergo typical reactions associated with carboxylic acids, such as:
The hydroxy group may also participate in hydrogen bonding, influencing its solubility and interaction with other molecules.
While specific biological activities of 4-(3-Hydroxyoxetan-3-yl)benzoic acid are not extensively documented, compounds containing similar structures often exhibit various biological properties, including antimicrobial and anti-inflammatory activities. The presence of the oxetane ring may enhance its bioactivity by affecting how it interacts with biological targets.
Several synthetic routes can be employed to produce 4-(3-Hydroxyoxetan-3-yl)benzoic acid:
These methods may vary based on the desired yield and purity of the final product.
4-(3-Hydroxyoxetan-3-yl)benzoic acid has potential applications in various fields:
Several compounds share structural similarities with 4-(3-Hydroxyoxetan-3-yl)benzoic acid, each exhibiting unique properties:
Compound Name | CAS Number | Structural Features |
---|---|---|
4-(3-Methyloxetan-3-yl)benzoic acid | 1315567-78-2 | Contains a methyl group on the oxetane ring |
4-(Oxetan-3-yl)amino benzoic acid | 80493158 | Amino group replacing the hydroxyl group |
4-(Trifluoromethyl)-3H-diazirin-3-yl benzoic acid | 85559-46-2 | Contains a trifluoromethyl group, affecting polarity |
These compounds highlight the diversity within this chemical family while showcasing the unique characteristics of 4-(3-Hydroxyoxetan-3-yl)benzoic acid, particularly its hydroxy substitution which may enhance solubility and potential bioactivity compared to others.